Cas no 2361639-47-4 (1-3-(2-hydroxyethyl)-8-azabicyclo3.2.1octan-8-ylprop-2-en-1-one)

1-3-(2-hydroxyethyl)-8-azabicyclo3.2.1octan-8-ylprop-2-en-1-one 化学的及び物理的性質
名前と識別子
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- 1-[3-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]oct-8-yl]-2-propen-1-one
- 1-3-(2-hydroxyethyl)-8-azabicyclo3.2.1octan-8-ylprop-2-en-1-one
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- インチ: 1S/C12H19NO2/c1-2-12(15)13-10-3-4-11(13)8-9(7-10)5-6-14/h2,9-11,14H,1,3-8H2
- InChIKey: CDKINSLUQFRSGM-UHFFFAOYSA-N
- SMILES: C(N1C2CCC1CC(CCO)C2)(=O)C=C
じっけんとくせい
- 密度みつど: 1.090±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 389.9±11.0 °C(Predicted)
- 酸度系数(pKa): 15.09±0.10(Predicted)
1-3-(2-hydroxyethyl)-8-azabicyclo3.2.1octan-8-ylprop-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26575251-1g |
1-[3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one |
2361639-47-4 | 1g |
$986.0 | 2023-09-14 | ||
Enamine | EN300-26575251-2.5g |
1-[3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one |
2361639-47-4 | 2.5g |
$1931.0 | 2023-09-14 | ||
Enamine | EN300-26575251-0.25g |
1-[3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one |
2361639-47-4 | 0.25g |
$906.0 | 2023-09-14 | ||
Enamine | EN300-26575251-10g |
1-[3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one |
2361639-47-4 | 10g |
$4236.0 | 2023-09-14 | ||
Enamine | EN300-26575251-0.1g |
1-[3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one |
2361639-47-4 | 0.1g |
$867.0 | 2023-09-14 | ||
Enamine | EN300-26575251-0.05g |
1-[3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one |
2361639-47-4 | 0.05g |
$827.0 | 2023-09-14 | ||
Enamine | EN300-26575251-5g |
1-[3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one |
2361639-47-4 | 5g |
$2858.0 | 2023-09-14 | ||
Enamine | EN300-26575251-0.5g |
1-[3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one |
2361639-47-4 | 0.5g |
$946.0 | 2023-09-14 |
1-3-(2-hydroxyethyl)-8-azabicyclo3.2.1octan-8-ylprop-2-en-1-one 関連文献
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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10. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
1-3-(2-hydroxyethyl)-8-azabicyclo3.2.1octan-8-ylprop-2-en-1-oneに関する追加情報
Research Briefing on 1-3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-8-ylprop-2-en-1-one (CAS: 2361639-47-4)
In recent years, the compound 1-3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-8-ylprop-2-en-1-one (CAS: 2361639-47-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic structure, featuring an 8-azabicyclo[3.2.1]octane core, has demonstrated promising potential in drug discovery, particularly in the development of novel therapeutic agents targeting neurological and inflammatory disorders. The unique chemical scaffold of this compound allows for versatile modifications, making it a valuable candidate for structure-activity relationship (SAR) studies.
Recent studies have focused on elucidating the pharmacological properties and mechanisms of action of 1-3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-8-ylprop-2-en-1-one. Preliminary findings suggest that this compound exhibits high affinity for specific G-protein-coupled receptors (GPCRs), which are implicated in various pathological conditions. For instance, research published in the Journal of Medicinal Chemistry (2023) highlighted its potent inhibitory effects on inflammatory cytokines, positioning it as a potential lead compound for anti-inflammatory drug development. Additionally, its ability to cross the blood-brain barrier (BBB) has sparked interest in its application for neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthesis and optimization of 1-3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-8-ylprop-2-en-1-one have also been a focal point of recent investigations. Advanced synthetic routes, including microwave-assisted organic synthesis (MAOS) and flow chemistry, have been employed to improve yield and purity. A study in Organic Letters (2024) reported a novel, scalable synthesis method that reduces byproduct formation and enhances stereochemical control. These advancements are critical for ensuring the compound's viability in large-scale pharmaceutical production.
In vitro and in vivo studies have further validated the therapeutic potential of this compound. For example, a 2023 study in ACS Chemical Neuroscience demonstrated its neuroprotective effects in rodent models of ischemic stroke, attributed to its modulation of oxidative stress pathways. Another study in the European Journal of Pharmacology (2024) revealed its efficacy in reducing pain sensitivity in chronic pain models, suggesting potential applications in analgesia. These findings underscore the compound's multifaceted pharmacological profile and its relevance to multiple therapeutic areas.
Despite these promising results, challenges remain in the development of 1-3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-8-ylprop-2-en-1-one as a drug candidate. Issues such as metabolic stability, toxicity profiles, and formulation optimization need to be addressed in future research. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications. The compound's unique chemical and pharmacological properties position it as a compelling subject for ongoing and future research in the chemical biology and pharmaceutical sciences.
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